![molecular formula C13H11F3N2O2 B13853111 6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)
6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine is a chemical compound with the molecular formula C13H11F3N2O2 and a molecular weight of 284.23 g/mol . This compound features a pyridine ring substituted with methoxy and trifluoromethoxy groups, making it a valuable molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine typically involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(trifluoromethoxy)phenylboronic acid: A similar compound used in organic synthesis.
2-Methoxy-5-(trifluoromethoxy)phenyl]methanol: Another related compound with similar structural features.
Uniqueness
6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H11F3N2O2 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
6-methoxy-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O2/c1-19-12-9(6-7-11(17)18-12)8-4-2-3-5-10(8)20-13(14,15)16/h2-7H,1H3,(H2,17,18) |
Clé InChI |
OVTJPGZGMFIIBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)N)C2=CC=CC=C2OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


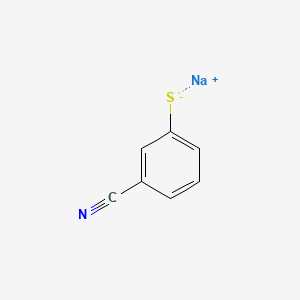

![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
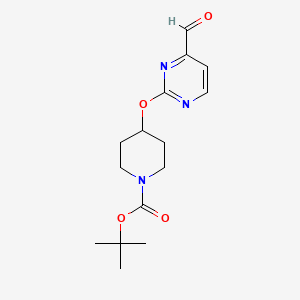
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
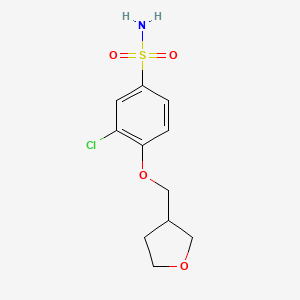

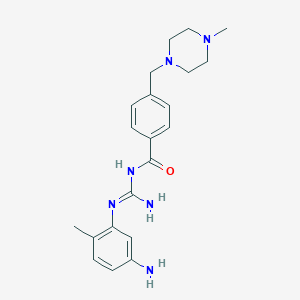
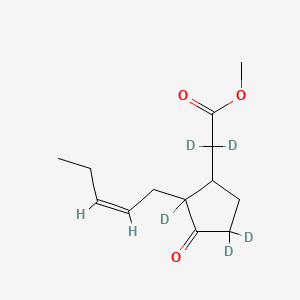
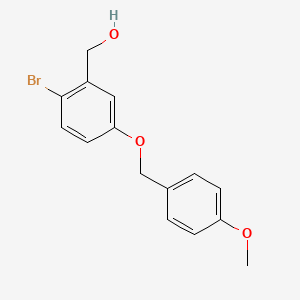
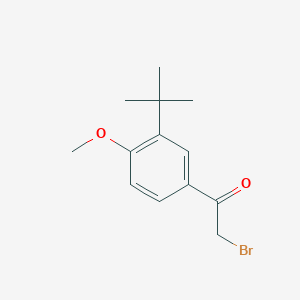
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

